Hydroxy Itraconazole-d8

Therapeutic Drug Monitoring Pharmacokinetics Bioanalytical Method Validation

Hydroxy Itraconazole-d8 (CAS 1217516-26-1) is a deuterium-labeled analog of Hydroxy Itraconazole (OH-ITZ), the principal active metabolite of the triazole antifungal agent Itraconazole. The compound features eight deuterium substitutions (molecular formula C35H30D8Cl2N8O5; MW 729.68), which provide a distinct mass signature (+8 Da) relative to the unlabeled analyte.

Molecular Formula C35H38Cl2N8O5
Molecular Weight 729.7 g/mol
Cat. No. B15554515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Itraconazole-d8
Molecular FormulaC35H38Cl2N8O5
Molecular Weight729.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i1D3,2D3,24D,25D
InChIKeyISJVOEOJQLKSJU-ARDUPOLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydroxy Itraconazole-d8: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of the Active Itraconazole Metabolite


Hydroxy Itraconazole-d8 (CAS 1217516-26-1) is a deuterium-labeled analog of Hydroxy Itraconazole (OH-ITZ), the principal active metabolite of the triazole antifungal agent Itraconazole . The compound features eight deuterium substitutions (molecular formula C35H30D8Cl2N8O5; MW 729.68), which provide a distinct mass signature (+8 Da) relative to the unlabeled analyte . It serves exclusively as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of OH-ITZ in biological matrices . This product is intended for analytical research and quality control applications, not for therapeutic or diagnostic use [1].

Why Hydroxy Itraconazole-d8 Cannot Be Substituted with Unlabeled Hydroxy Itraconazole or Alternative Internal Standards in Quantitative Bioanalysis


The accurate LC-MS/MS quantification of Hydroxy Itraconazole in complex biological matrices requires an internal standard that co-elutes with the analyte and experiences identical ionization conditions to correct for matrix effects, extraction variability, and instrument drift [1]. Unlabeled Hydroxy Itraconazole cannot serve this function because it is indistinguishable from the endogenous analyte by mass spectrometry, precluding independent detection and quantification . Alternative structural analogs (e.g., Itraconazole-d5, Ketoconazole) may exhibit divergent chromatographic retention times and differential ion suppression profiles due to chemical dissimilarity, introducing systematic quantitative bias that cannot be reliably corrected [2]. The deuterium labeling strategy employed in Hydroxy Itraconazole-d8 ensures near-identical physicochemical behavior to the native analyte while providing a resolvable mass shift, making it the analytically appropriate SIL-IS for OH-ITZ quantification in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence trials [3].

Quantitative Differentiation Evidence: Hydroxy Itraconazole-d8 Analytical Performance in Validated LC-MS/MS Methods


Analytical Precision and Accuracy in Human Plasma Using Hydroxy Itraconazole-d8 as SIL-IS

In a validated UPLC-MS/MS method employing deuterated isotopic internal standards including Hydroxy Itraconazole-d8 for the simultaneous quantification of eight antifungal agents and metabolites in human plasma, the assay demonstrated intra-assay bias ranging from -9.9% to +5% and inter-assay bias ranging from -4.0% to +8.8%, with intra-assay CVs of 1.2–11.1% and inter-assay CVs of 1.2–8.9% over clinical concentration ranges (upper LOQ 5–50 µg/mL) [1]. The lower limit of quantification (LLOQ) for azole antifungals including hydroxyitraconazole was 0.01–0.1 µg/mL [2].

Therapeutic Drug Monitoring Pharmacokinetics Bioanalytical Method Validation

Method Comparison: LC-MS/MS with Hydroxy Itraconazole-d8 vs. External Referral Laboratory Method

In a method validation study using deuterated internal standards including Hydroxy Itraconazole-d8, Passing-Bablok regression analysis of hydroxy-itraconazole concentrations (n=18) demonstrated excellent agreement with an external referral laboratory's antifungal LC-MS/MS method, yielding a slope of 1.05, intercept of +0.04, and correlation coefficient r² = 0.99 [1]. For itraconazole, the corresponding comparison produced a slope of 1.00, intercept of +0.01, and r² = 0.99 [2].

Method Validation Clinical Chemistry Therapeutic Drug Monitoring

Matrix Effect Variability with Deuterated SIL-IS in Antifungal Multiplex Assays

In a multiplex UPLC-MS/MS method validated per FDA recommendations using deuterated isotopic compounds including Hydroxy Itraconazole-d8 as internal standards, matrix effect variability was reported as <9.2%, with analytical recovery ranging from 80.1% to 107% across the analyte panel [1]. The use of co-eluting deuterated internal standards enables effective compensation for ion suppression/enhancement phenomena that would otherwise introduce quantitative error in complex biological matrices [2].

Matrix Effects Ion Suppression LC-MS/MS

Purity Specifications of Hydroxy Itraconazole-d8 as an Analytical Reference Standard

Commercially available Hydroxy Itraconazole-d8 reference standards are supplied with chromatographic purity specifications ranging from ≥95% to 99.71%, with isotopic purity reported as ≥98 atom% D . Select vendors provide the compound under ISO 17034 accreditation as an analytical reference standard with traceability to pharmacopeial standards such as USP or EP where feasible . These specifications exceed the typical purity requirements for internal standards, where >95% chemical purity is generally sufficient for quantitative LC-MS/MS applications .

Reference Standard Quality Control Purity

Hydroxy Itraconazole-d8: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Quantification of Hydroxy Itraconazole in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Hydroxy Itraconazole-d8 is the SIL-IS of choice for LC-MS/MS methods quantifying OH-ITZ in human plasma during formulation development, pharmacokinetic profiling, and bioequivalence trials. Validated methods using this deuterated internal standard have demonstrated intra- and inter-assay precision with CVs <11.1% and accuracy with bias within ±9.9% over clinical concentration ranges, meeting FDA bioanalytical method validation criteria [1]. The near-identity slope (1.05) and r² = 0.99 in method comparison studies confirm the reliability of data generated with this internal standard relative to external reference laboratory methods [2].

Therapeutic Drug Monitoring (TDM) of Itraconazole Therapy via Its Active Metabolite

In clinical TDM laboratories, Hydroxy Itraconazole-d8 enables accurate and reproducible quantification of the active OH-ITZ metabolite, which is essential for optimizing antifungal therapy due to the large inter-individual variability in itraconazole pharmacokinetics. The multiplex UPLC-MS/MS method incorporating this SIL-IS achieved an LLOQ of 0.01–0.1 µg/mL for azole antifungals, with matrix effect variability <9.2% and analytical recovery between 80.1% and 107% [1]. This performance supports high-throughput TDM workflows where rapid turnaround and result reliability directly impact clinical decision-making [2].

Method Development and Validation for Regulated Bioanalysis

Analytical laboratories developing and validating LC-MS/MS methods for regulatory submissions (e.g., ANDA, NDA, DMF) require SIL-IS materials with documented purity, identity, and lot-to-lot consistency. Hydroxy Itraconazole-d8 is available with chromatographic purity up to 99.71% and isotopic purity ≥98 atom% D, with select vendors providing ISO 17034-accredited reference standards traceable to USP or EP compendial standards [1]. The documented use of this SIL-IS in peer-reviewed validation studies supports method transfer and regulatory acceptance [2].

Incurred Sample Reanalysis (ISR) and Long-Term Study Reproducibility

For clinical studies requiring incurred sample reanalysis—a regulatory expectation for demonstrating assay reproducibility over time—Hydroxy Itraconazole-d8 provides a stable internal standard that corrects for inter-day and inter-batch analytical variability. A 672-sample clinical study demonstrated that ISR at study conclusion confirmed assay robustness when using deuterated internal standards for itraconazole and OH-ITZ quantification [1]. This scenario is particularly relevant for multi-center trials where samples are analyzed over extended periods and data comparability across time is critical for study integrity [2].

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